N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes a cyanocyclopentyl group, a nitrophenoxy group, and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with a cyanide source such as sodium cyanide or potassium cyanide.
Introduction of the nitrophenoxy group: This step may involve the nitration of phenol to form 2-nitrophenol, followed by its reaction with an appropriate acylating agent to form the nitrophenoxy intermediate.
Coupling of the intermediates: The final step involves the coupling of the cyanocyclopentyl intermediate with the nitrophenoxy intermediate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
- The unique combination of the cyanocyclopentyl, nitrophenoxy, and acetamide groups in this compound may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c15-10-14(7-3-4-8-14)16-13(18)9-21-12-6-2-1-5-11(12)17(19)20/h1-2,5-6H,3-4,7-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXYJJXEVDLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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